N,2-Diethylhexan-1-amine
CAS No.: 62927-22-4
Cat. No.: VC19425972
Molecular Formula: C10H23N
Molecular Weight: 157.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62927-22-4 |
|---|---|
| Molecular Formula | C10H23N |
| Molecular Weight | 157.30 g/mol |
| IUPAC Name | N,2-diethylhexan-1-amine |
| Standard InChI | InChI=1S/C10H23N/c1-4-7-8-10(5-2)9-11-6-3/h10-11H,4-9H2,1-3H3 |
| Standard InChI Key | IQGLRXQADKZNIS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)CNCC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
N,N-Diethylhexan-1-amine belongs to the class of acyclic monoamines, featuring a six-carbon alkyl chain (hexyl group) bonded to a nitrogen atom that is further substituted with two ethyl groups. The IUPAC name, N,N-diethylhexan-1-amine, reflects this substitution pattern. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₃N | |
| Molecular Weight | 157.296 g/mol | |
| Exact Mass | 157.183 g/mol | |
| PSA (Polar Surface Area) | 3.24 Ų | |
| LogP | 2.9085 |
The compound’s low polar surface area and moderate LogP value suggest significant hydrophobic character, making it soluble in organic solvents like dichloromethane and acetonitrile .
Spectroscopic Data
While experimental spectra (e.g., NMR, IR) are not explicitly provided in the cited sources, analogous tertiary amines exhibit characteristic signals:
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¹H NMR: Methyl protons adjacent to nitrogen (δ 0.8–1.1 ppm), methylene groups in the hexyl chain (δ 1.2–1.5 ppm), and N-CH₂ protons (δ 2.2–2.6 ppm) .
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MS: A molecular ion peak at m/z 157.18 (C₁₀H₂₃N⁺) with fragmentation patterns corresponding to ethyl and hexyl group losses .
Synthesis and Optimization Strategies
Alkylation of Primary Amines
A prevalent method involves the alkylation of hexan-1-amine with bromoethane in the presence of a base. For example, Stein and Breit (2013) achieved an 88% yield by reacting hexan-1-amine with bromoethane and potassium carbonate in acetonitrile at room temperature for 48 hours . The reaction proceeds via an SN2 mechanism, with the base deprotonating the amine to enhance nucleophilicity.
Reaction Scheme:
Reductive Amination
Yoon et al. (1993) demonstrated an alternative route using reductive amination of hexanal with diethylamine. Employing sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol, this method afforded moderate yields (60–70%) under mild conditions .
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | Bromoethane, K₂CO₃, CH₃CN | 88 | High yield, simple setup | Requires stoichiometric base |
| Reductive Amination | Hexanal, NaBH₃CN, MeOH | 65 | Mild conditions, avoids alkyl halides | Lower yield, costly reagents |
Physicochemical Properties and Stability
Solubility and Partitioning
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Solubility: Miscible with hydrocarbons (e.g., hexane) and chlorinated solvents (e.g., dichloromethane) .
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LogP: 2.9085 indicates preferential partitioning into lipid phases, aligning with its use in lipid-based drug delivery systems .
Applications in Pharmaceutical and Industrial Chemistry
Cholinesterase Inhibitor Development
Nacario et al. (2005) utilized N,N-diethylhexan-1-amine as a precursor in synthesizing dual-binding acetylcholinesterase (AChE) inhibitors. The compound’s lipophilic side chain enhanced blood-brain barrier permeability in candidate molecules targeting Alzheimer’s disease .
Surfactant and Corrosion Inhibition
The amine’s amphiphilic structure enables its use in:
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Cationic Surfactants: Formulating quaternary ammonium salts for detergents .
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Corrosion Inhibitors: Adsorbing onto metal surfaces via nitrogen lone pairs, forming protective films .
Future Directions and Research Gaps
Catalytic Applications
Exploring its role as a ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) could leverage its electron-donating ethyl groups.
Toxicological Profiling
In vitro assays (e.g., Ames test, hepatocyte cytotoxicity) are needed to establish occupational exposure limits.
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